![molecular formula C18H16O4ReSi B3146729 Trioxo(triphenylsilyloxy)rhenium(VII) CAS No. 60624-60-4](/img/structure/B3146729.png)
Trioxo(triphenylsilyloxy)rhenium(VII)
Overview
Description
Trioxo(triphenylsilyloxy)rhenium(VII) is a chemical compound with the molecular formula C18H15O4ReSi . It is used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The molecular structure of Trioxo(triphenylsilyloxy)rhenium(VII) is represented by the SMILES stringO=Re(=O)OSi(c2ccccc2)c3ccccc3
. The compound has a molecular weight of 509.60 . Physical And Chemical Properties Analysis
Trioxo(triphenylsilyloxy)rhenium(VII) is a solid substance with a melting point of 108-110 °C . It is stored at temperatures between 2-8°C .Scientific Research Applications
Catalytic Activities
Trioxo(triphenylsilyloxy)rhenium(VII) and related compounds have shown significant potential in catalysis. For instance, methyltrioxorhenium(VII) is known for its broad range of catalytic activities, particularly in olefin metathesis, olefin epoxidation, and aromatic oxidation processes, including the synthesis of vitamin K3 (Herrmann, 1995). These compounds also catalyze the oxidation of metal carbonyls by hydrogen peroxide, indicating their versatility in various chemical reactions (Thiel, Fischer, & Herrmann, 1993).
Structural and Bonding Studies
Research has also focused on understanding the structure and bonding characteristics of trioxo(triphenylsilyloxy)rhenium(VII) compounds. Investigations into monomeric octahedral d0-rhenium(VII) oxo complexes have provided insights into their specific structural features. These studies are crucial for comprehending the chemical behavior of such compounds (Sergienko & Churakov, 2014).
Synthesis and Reactivity
Significant work has been done on the synthesis and reactivity of trioxo(triphenylsilyloxy)rhenium(VII). This includes exploring new synthetic routes and understanding their reactions with various agents. For instance, research has demonstrated the addition of hexamethyldistannane to trioxo(η5-pentamethylcyclopentadienyl)rhenium(VII), leading to the formation of organotransition metal series compounds (Herrmann & Marz, 1989).
Potential in Radiopharmaceuticals
There is interest in trioxo rhenium(VII) complexes for their potential use as radiopharmaceuticals. Their stability in biological environments makes them candidates for medical applications, particularly in imaging and therapy using isotopes like 99mTc and 188Re (Hahn, Casini, & Kuehn, 2014).
Fluorescence and Antibacterial Activity
Research has also explored the fluorescence and antibacterial properties of certain Re(VII) complexes. For example, the study of a Re(VII) complex with phenanthroline and dihydrogenophosphato showed antimicrobial activity against various microbes, adding another dimension to its potential applications (Maalaoui et al., 2012).
properties
IUPAC Name |
hydroxy(triphenyl)silane;trioxorhenium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16OSi.3O.Re/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15,19H;;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBZDHVJEWANCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[Re](=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4ReSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trioxo(triphenylsilyloxy)rhenium(VII) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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